Trans-3-methyl-2-phenylchroman-4-one
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Overview
Description
Trans-3-methyl-2-phenylchroman-4-one is a chiral compound with significant importance in organic chemistry. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-methyl-2-phenylchroman-4-one can be achieved through various synthetic routes. One common method involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the asymmetric hydrogenation of 2-phenyl-3-methyl-2H-chromene-4-one using a chiral rhodium catalyst can yield the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Trans-3-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Chiral rhodium catalysts for asymmetric synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Trans-3-methyl-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Trans-3-methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Trans-3-methyl-2-phenylchroman-4-one: Known for its unique chiral properties and diverse applications.
(2R,3S)-3-Methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-ol: A similar compound with a hydroxyl group, exhibiting different chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the ability to undergo various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
15334-22-2 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 |
InChI Key |
KGDHGMYUWLSCKC-BDJLRTHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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